3-(Bromomethyl)-2-fluoropyridine
Overview
Description
3-(Bromomethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine derivatives. One common method is the bromination of 2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to achieve the desired bromomethylation .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound N-oxide under specific conditions.
Reduction: Reduction of the bromomethyl group can lead to the formation of 2-fluoropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(substituted methyl)-2-fluoropyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-fluoropyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of inhibitors and modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2-fluoropyridine
- 3-(Iodomethyl)-2-fluoropyridine
- 2-Fluoro-3-methylpyridine
Uniqueness
3-(Bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive compared to chloromethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and influences its electronic characteristics, making it valuable in various applications.
Properties
IUPAC Name |
3-(bromomethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXWFSZUMGWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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